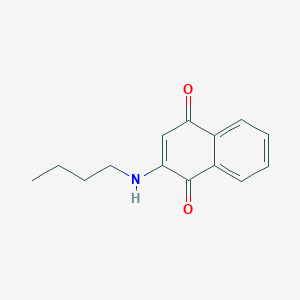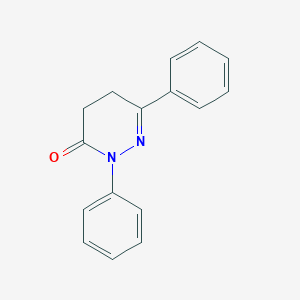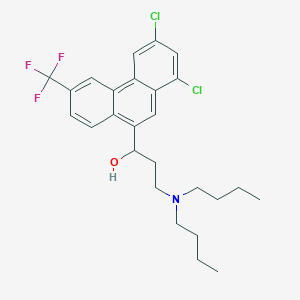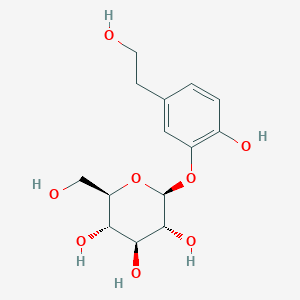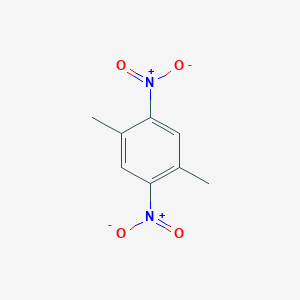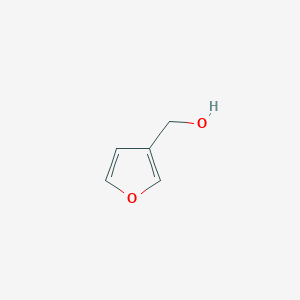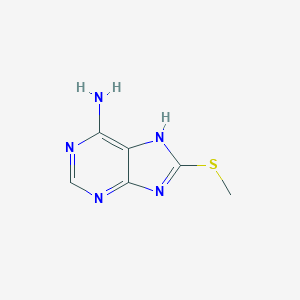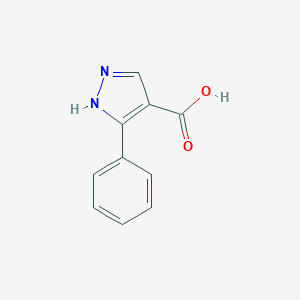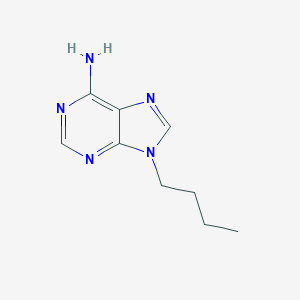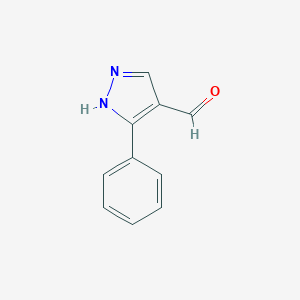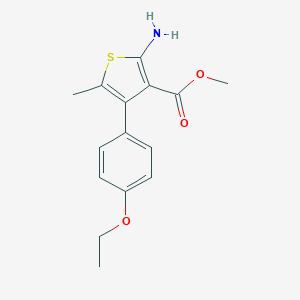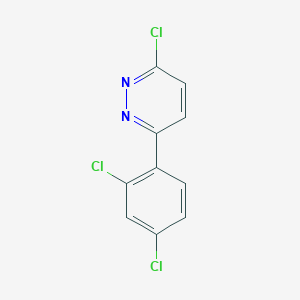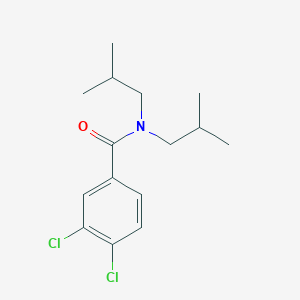
3,4-dichloro-N,N-bis(2-methylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N,N-bis(2-methylpropyl)benzamide, also known as Diethyltoluamide (DEET), is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most effective and widely used insect repellent in the world. The purpose of
Mechanism Of Action
The mechanism of action of DEET is still not fully understood. It is believed that DEET works by interfering with the sense of smell of insects, making it difficult for them to locate their target. DEET may also interfere with the feeding behavior of insects, making it more difficult for them to bite or feed on humans or animals.
Biochemical And Physiological Effects
DEET has been shown to have minimal toxicity in humans and animals when used as directed. However, there have been reports of adverse effects in some individuals, including skin irritation, eye irritation, and respiratory problems. DEET has also been shown to be toxic to some aquatic organisms, including fish and amphibians.
Advantages And Limitations For Lab Experiments
DEET is widely used in laboratory experiments to study the behavior of insects and their response to repellents. Its effectiveness in repelling insects makes it a valuable tool for researchers. However, there are some limitations to using DEET in lab experiments. For example, the effectiveness of DEET may vary depending on the species of insect being studied, and the concentration of DEET used may affect the results of the experiment.
Future Directions
There are several future directions for research on DEET. One area of research is to better understand the mechanism of action of DEET and how it affects the behavior of insects. Another area of research is to develop new and more effective insect repellents that are less toxic to humans and the environment. Finally, research is needed to better understand the long-term effects of DEET exposure on humans and animals.
Conclusion
In conclusion, DEET is a widely used insect repellent that has been extensively studied in laboratory and field settings. Its effectiveness in repelling insects makes it a valuable tool for researchers, but there are also limitations to its use in lab experiments. There are several future directions for research on DEET, including understanding its mechanism of action, developing new insect repellents, and studying the long-term effects of DEET exposure.
Synthesis Methods
DEET is synthesized by reacting toluene with thionyl chloride to form benzoyl chloride. The benzoyl chloride is then reacted with diethylamine to form DEET. The synthesis process is relatively simple and can be carried out on a large scale.
Scientific Research Applications
DEET is widely used as an insect repellent in various commercial and military applications. It is also used in scientific research to study the behavior of insects and their response to repellents. DEET has been extensively studied in laboratory and field settings to determine its effectiveness in repelling various insects, including mosquitoes, ticks, and flies.
properties
CAS RN |
7504-76-9 |
|---|---|
Product Name |
3,4-dichloro-N,N-bis(2-methylpropyl)benzamide |
Molecular Formula |
C15H21Cl2NO |
Molecular Weight |
302.2 g/mol |
IUPAC Name |
3,4-dichloro-N,N-bis(2-methylpropyl)benzamide |
InChI |
InChI=1S/C15H21Cl2NO/c1-10(2)8-18(9-11(3)4)15(19)12-5-6-13(16)14(17)7-12/h5-7,10-11H,8-9H2,1-4H3 |
InChI Key |
BVDQKFOKPUPZER-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC(=C(C=C1)Cl)Cl |
Other CAS RN |
7504-76-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



